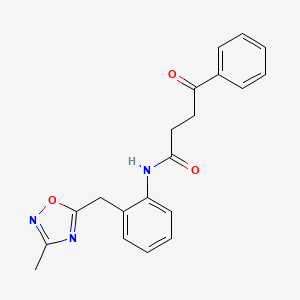

N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-oxo-4-phenylbutanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

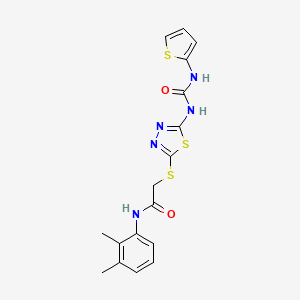

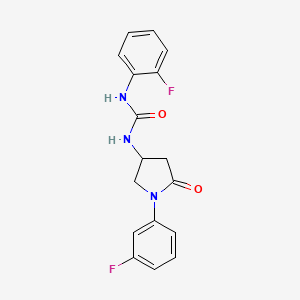

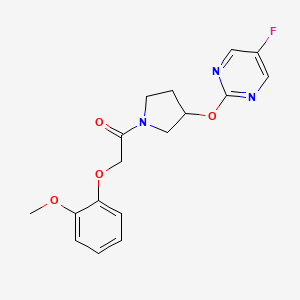

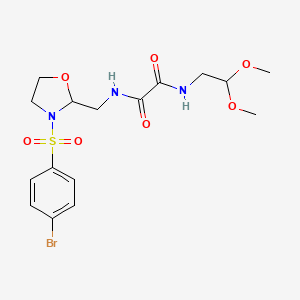

The compound contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . This ring is attached to a phenyl group and a butanamide group. The presence of these functional groups could potentially give the compound interesting chemical and physical properties.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-oxadiazole ring, a phenyl ring, and a butanamide group . The exact structure would depend on the positions of these groups in the molecule.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors influencing these properties could include the presence of polar groups, the overall size and shape of the molecule, and the presence of aromatic systems .Applications De Recherche Scientifique

Lipoxygenase Inhibition

Heterocyclic compounds, including those with 1,3,4-oxadiazole moieties, have been synthesized and evaluated for their inhibitory activities against lipoxygenase enzymes, which are critical in the inflammatory process. The synthesized compounds showed moderate activities, suggesting their potential in developing anti-inflammatory agents (Aziz‐ur‐Rehman et al., 2016).

Anticancer Activity

Research has demonstrated the pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives, including their evaluation for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These compounds exhibited binding and moderate inhibitory effects in various assays, indicating their potential as anticancer agents (M. Faheem, 2018).

Insecticidal Activities

A series of anthranilic diamides analogs containing 1,3,4-oxadiazole rings were synthesized and evaluated for their insecticidal activities against the diamondback moth. Some compounds exhibited significant insecticidal activities, providing insights into the relationship between structure and insecticidal activity (L. Qi et al., 2014).

Apoptosis Induction

The development and utilization of a cell- and caspase-based apoptosis induction assay led to the identification of small molecules, including 3-aryl-5-aryl-1,2,4-oxadiazoles, as apoptosis inducers. This approach facilitated the discovery of potential anticancer agents and the understanding of signaling pathways and druggable targets (S. Cai et al., 2006).

Neuroprotective Effects

The synthesis and evaluation of N-(substituted benzothiazol-2-yl)amides demonstrated their anticonvulsant and neuroprotective effects, highlighting the potential for developing safer and effective anticonvulsants with neuroprotective effects (M. Z. Hassan et al., 2012).

Mécanisme D'action

Target of Action

It’s worth noting that 1,2,4-oxadiazole derivatives, which this compound is a part of, have been found to exhibit a broad spectrum of agricultural biological activities .

Mode of Action

1,2,4-oxadiazole derivatives have been shown to exhibit moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani . This suggests that the compound may interact with its targets to inhibit their growth or activity.

Biochemical Pathways

Given the agricultural biological activities of 1,2,4-oxadiazole derivatives, it can be inferred that the compound may affect pathways related to the growth and development of certain pests and fungi .

Result of Action

The compound has been found to exhibit moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani . Additionally, certain 1,2,4-oxadiazole derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), suggesting that this compound may also have similar effects .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-4-oxo-4-phenylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3/c1-14-21-20(26-23-14)13-16-9-5-6-10-17(16)22-19(25)12-11-18(24)15-7-3-2-4-8-15/h2-10H,11-13H2,1H3,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHMAOGRDUQEUKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)CCC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-oxo-4-phenylbutanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-{[(2-chlorobenzyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate hydrochloride](/img/no-structure.png)

![6-chloro-2-(2-{[(4-chlorobenzoyl)oxy]imino}propyl)-5-morpholino-3(2H)-pyridazinone](/img/structure/B2412387.png)

![2-[1-Acetyl-5-(2-methylphenyl)-2-pyrazoline-3-yl]phenol](/img/structure/B2412394.png)